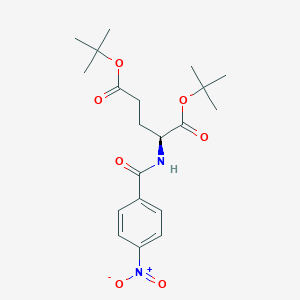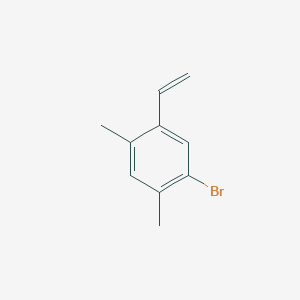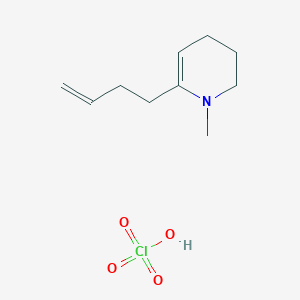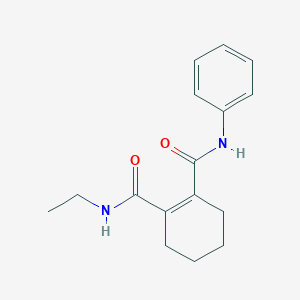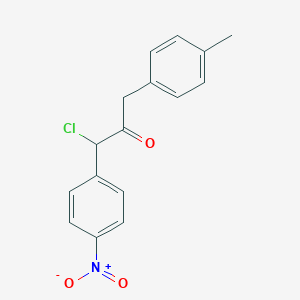![molecular formula C16H28ClN3 B14379328 (Diethylamino)-N,N-diethyl[methyl(phenyl)amino]methaniminium chloride CAS No. 89609-77-8](/img/structure/B14379328.png)
(Diethylamino)-N,N-diethyl[methyl(phenyl)amino]methaniminium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Diethylamino)-N,N-diethyl[methyl(phenyl)amino]methaniminium chloride is a quaternary ammonium compound. Quaternary ammonium compounds are known for their wide range of applications, particularly in the fields of chemistry and biology. This compound is characterized by the presence of a positively charged nitrogen atom bonded to four organic groups, making it a versatile reagent in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Diethylamino)-N,N-diethyl[methyl(phenyl)amino]methaniminium chloride typically involves the alkylation of tertiary amines. One common method is the reaction of N,N-diethyl-m-toluidine with methyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the temperature is maintained at around 0-5°C to prevent side reactions.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yields and purity of the final product. The use of automated systems also minimizes the risk of human error and enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(Diethylamino)-N,N-diethyl[methyl(phenyl)amino]methaniminium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone.
Major Products
Oxidation: The major products are often the corresponding N-oxides.
Reduction: The major products are the corresponding secondary amines.
Substitution: The major products depend on the nucleophile used; for example, using sodium iodide results in the formation of the corresponding iodide salt.
Scientific Research Applications
(Diethylamino)-N,N-diethyl[methyl(phenyl)amino]methaniminium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: The compound is used in the preparation of quaternary ammonium salts, which are important in the study of cell membranes and ion channels.
Industry: The compound is used in the production of surfactants and disinfectants, owing to its antimicrobial properties.
Mechanism of Action
The mechanism of action of (Diethylamino)-N,N-diethyl[methyl(phenyl)amino]methaniminium chloride involves its interaction with negatively charged molecules. The positively charged nitrogen atom can form ionic bonds with negatively charged species, such as cell membranes or nucleic acids. This interaction can disrupt the normal function of these molecules, leading to antimicrobial effects or changes in cell permeability.
Comparison with Similar Compounds
Similar Compounds
- N,N-Dimethyl-N,N-diethylammonium chloride
- N,N-Diethyl-N-methylbenzylammonium chloride
- N,N-Diethyl-N-methylphenylammonium chloride
Uniqueness
(Diethylamino)-N,N-diethyl[methyl(phenyl)amino]methaniminium chloride is unique due to its specific structure, which imparts distinct chemical and physical properties. The presence of both diethylamino and phenyl groups enhances its solubility in organic solvents and its ability to participate in a wide range of chemical reactions. Additionally, its quaternary ammonium structure makes it highly effective as a phase transfer catalyst and antimicrobial agent.
Properties
CAS No. |
89609-77-8 |
|---|---|
Molecular Formula |
C16H28ClN3 |
Molecular Weight |
297.9 g/mol |
IUPAC Name |
[diethylamino-(N-methylanilino)methylidene]-diethylazanium;chloride |
InChI |
InChI=1S/C16H28N3.ClH/c1-6-18(7-2)16(19(8-3)9-4)17(5)15-13-11-10-12-14-15;/h10-14H,6-9H2,1-5H3;1H/q+1;/p-1 |
InChI Key |
UVNOAJXYISMGBX-UHFFFAOYSA-M |
Canonical SMILES |
CCN(CC)C(=[N+](CC)CC)N(C)C1=CC=CC=C1.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


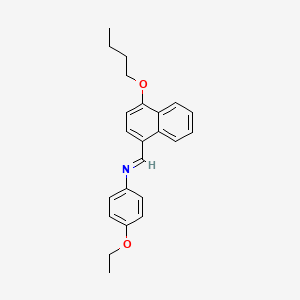
![2-Benzoyl-3,4-dimethylpyrano[2,3-c]pyrazol-6(2H)-one](/img/structure/B14379249.png)
![Benzamide, N-1-azabicyclo[2.2.2]oct-3-yl-3-fluoro-](/img/structure/B14379251.png)
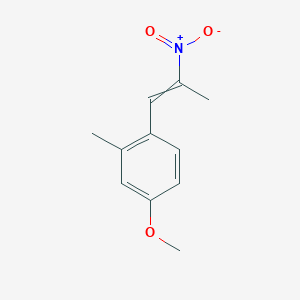
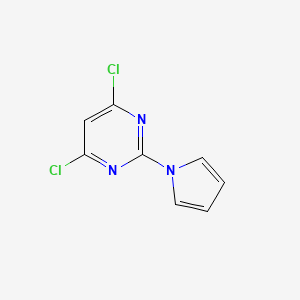
![O-[(3,5-Dichlorothiophen-2-yl)methyl]hydroxylamine](/img/structure/B14379284.png)
![6-{[4-(4-Methylphenyl)butyl]amino}hexanamide](/img/structure/B14379291.png)

